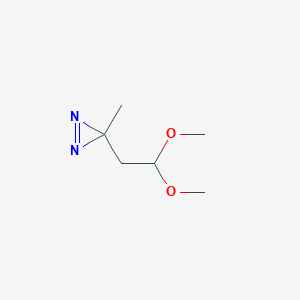

3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine typically involves the reaction of 2,2-dimethoxyethylamine with appropriate diazirine precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the diazirine ring. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the diazirine ring to other functional groups.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted diazirine derivatives.

Scientific Research Applications

Chemical Biology and Biochemistry

Photo-Crosslinking Agent:

The primary application of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine lies in its role as a photo-crosslinking agent. When exposed to ultraviolet light, the diazirine group forms a highly reactive carbene intermediate. This intermediate can react with nearby biomolecules such as proteins and nucleic acids, leading to covalent bond formation and crosslinking. This property is particularly useful for studying protein interactions and dynamics within biological systems.

Case Study: Protein Interaction Mapping

In a study published in Nature Communications, researchers utilized diazirine-based probes to map protein-protein interactions in living cells. The incorporation of this compound allowed for the identification of transient interactions that would be difficult to capture using traditional methods. The results demonstrated the compound's effectiveness in elucidating complex biological pathways and networks .

Targeted Drug Delivery:

The unique reactivity of diazirines makes them suitable for developing targeted drug delivery systems. By attaching therapeutic agents to diazirine moieties, researchers can achieve controlled release upon UV activation. This method enhances the specificity of drug delivery while minimizing side effects.

Case Study: Anticancer Drug Development

A research project focused on creating a photo-responsive anticancer drug utilized this compound as part of its formulation. The drug demonstrated enhanced efficacy in targeting cancer cells while sparing healthy tissues when activated by light . This approach highlights the potential of diazirine derivatives in advancing cancer therapies.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine involves the formation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: A compound with a similar 2,2-dimethoxyethyl group but different ring structure.

Imidazo[1,2-a]quinoxalines: Compounds with similar functional groups but different core structures.

Uniqueness

3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine is unique due to its diazirine ring, which imparts distinct photoreactive properties. This makes it particularly useful in applications requiring precise control over molecular interactions and labeling.

Biological Activity

3-(2,2-Dimethoxyethyl)-3-methyl-3H-diazirine is a diazirine compound that has gained attention for its potential applications in biological research, particularly in the field of photoaffinity labeling (PAL). This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in biological systems.

Synthesis of this compound

The synthesis of diazirines typically involves the reaction of hydrazines with carbonyl compounds. For this compound, specific synthetic routes have been developed to enhance yield and purity. The compound is characterized by its unique structure, which includes a diazirine moiety that is crucial for its biological activity.

Diazirines are known for their ability to form reactive carbene species upon photolysis. This property allows them to covalently label proteins and other biomolecules in living systems. The mechanism involves:

- Photolysis : Upon exposure to UV light, diazirines undergo homolytic cleavage to generate highly reactive carbenes.

- Covalent Bond Formation : These carbenes can then react with nucleophilic sites on proteins or nucleic acids, facilitating the study of biomolecular interactions.

Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling experiments. This technique allows researchers to map interactions between proteins and other biomolecules in complex biological systems.

Case Studies :

- Protein Interaction Studies : In a study involving skeletal muscle proteins, diazirine derivatives were used to identify proteins involved in calcium release mechanisms from the sarcoplasmic reticulum. The incorporation of diazirines enabled the identification of specific protein interactions critical for muscle contraction .

- MicroRNA Targeting : Another application involved the use of diazirine-labeled nucleoside analogs to photolabel microRNA targets, demonstrating the versatility of diazirines in studying RNA-protein interactions .

Biological Activity Evaluation

The biological activity of this compound has been assessed through various assays:

Safety and Toxicity

While diazirines are valuable tools in biological research, their safety profile must be considered. Preliminary studies suggest that while they can exhibit cytotoxic effects at high concentrations, careful optimization can minimize toxicity while maximizing labeling efficiency.

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(2,2-dimethoxyethyl)-3-methyldiazirine |

InChI |

InChI=1S/C6H12N2O2/c1-6(7-8-6)4-5(9-2)10-3/h5H,4H2,1-3H3 |

InChI Key |

WIHAWTZLTSJZCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N=N1)CC(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.